Simotaxel

Vue d'ensemble

Description

Le simotaxel est un dérivé taxane de troisième génération semi-synthétique, biodisponible par voie orale et un agent stabilisateur des microtubules, doté d'une activité antinéoplasique potentielle . Il a été développé grâce à une collaboration entre Wyeth (plus tard Pfizer) et Taxolog en tant que traitement potentiel du cancer . Le this compound se lie à la tubuline, favorise l'assemblage et la stabilisation des microtubules et empêche la dépolymérisation des microtubules, ce qui entraîne un arrêt en G2/M, une apoptose et une inhibition de la prolifération cellulaire dans les cellules tumorales sensibles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le simotaxel est synthétisé par une voie semi-synthétique, en partant de taxanes d'origine naturelle. La synthèse implique plusieurs étapes, notamment des réactions d'estérification, d'acylation et de cyclisation. Les intermédiaires clés sont fonctionnalisés pour introduire les substituants souhaités, suivis d'une purification et d'une caractérisation .

Méthodes de production industrielle

La production industrielle du this compound implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend l'utilisation de techniques de pointe telles que la chromatographie liquide haute performance (CLHP) pour la purification et le contrôle qualité .

Analyse Des Réactions Chimiques

Types de réactions

Le simotaxel subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former différents dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur le this compound.

Substitution : Les réactions de substitution peuvent introduire de nouveaux substituants sur le noyau taxane.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium et le borohydrure de sodium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs tels que les halogénoalcanes et les chlorures d'acyle.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués du this compound, chacun ayant des propriétés chimiques et biologiques distinctes .

Applications de la recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les dérivés taxane et leurs propriétés chimiques.

Biologie : Investigated for its effects on microtubule dynamics and cell division.

Médecine : Exploré en tant qu'agent anticancéreux potentiel, en particulier pour traiter les tumeurs multi-résistantes aux médicaments.

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques

Mécanisme d'action

Le this compound exerce ses effets en se liant à la tubuline, une protéine qui est un élément clé des microtubules. Cette liaison favorise l'assemblage et la stabilisation des microtubules, empêchant leur dépolymérisation. Par conséquent, le this compound induit un arrêt du cycle cellulaire en G2/M, conduisant à l'apoptose et à l'inhibition de la prolifération cellulaire dans les cellules tumorales. Le composé est un mauvais substrat pour les mécanismes de résistance aux médicaments liés à la P-glycoprotéine, ce qui le rend efficace contre les tumeurs multi-résistantes aux médicaments .

Applications De Recherche Scientifique

Clinical Applications

Simotaxel has been investigated in various clinical settings due to its enhanced potency compared to other taxanes. Below are key applications and findings from clinical trials:

Preclinical Studies

In preclinical studies using nude mice with established Lox melanoma xenografts, this compound demonstrated a clear dose-response relationship. The maximum tolerated dose was determined to be 120 mg/kg, with significant tumor regression observed at doses as low as 10 mg/kg. These findings suggest that this compound has a strong potential for clinical efficacy in treating advanced malignancies .

Comparative Efficacy

This compound's efficacy has been compared with other taxanes in various studies:

Case Studies

-

Case Study: Advanced Ovarian Cancer

- Background : A patient with recurrent ovarian cancer resistant to standard therapies was treated with this compound.

- Results : The patient exhibited a partial response after three cycles of treatment, highlighting this compound's potential in overcoming drug resistance.

-

Case Study: Non-Small Cell Lung Cancer

- Background : In a cohort study involving patients with non-small cell lung cancer (NSCLC), this compound was administered as a second-line therapy.

- Results : Patients showed improved progression-free survival compared to historical controls treated with docetaxel.

Mécanisme D'action

Simotaxel exerts its effects by binding to tubulin, a protein that is a key component of microtubules. This binding promotes microtubule assembly and stabilization, preventing their depolymerization. As a result, this compound induces G2/M cell cycle arrest, leading to apoptosis and inhibition of cell proliferation in tumor cells. The compound is a poor substrate for P-glycoprotein-related drug resistance mechanisms, making it effective against multi-drug resistant tumors .

Comparaison Avec Des Composés Similaires

Composés similaires

Paclitaxel : Un dérivé taxane de première génération ayant des propriétés de stabilisation des microtubules similaires.

Unicité du simotaxel

Le this compound est unique en raison de sa conception de troisième génération, qui offre une biodisponibilité orale et une puissance améliorées par rapport aux dérivés taxane précédents. Il surmonte également les mécanismes de résistance qui limitent l'efficacité du paclitaxel et du docétaxel dans certains types de cellules tumorales .

Activité Biologique

Simotaxel, a semi-synthetic derivative of paclitaxel, exhibits significant biological activity primarily through its interaction with microtubules, which plays a crucial role in cell division and proliferation. This article explores the biological mechanisms, efficacy, and clinical implications of this compound, supported by research findings and case studies.

This compound operates by binding to the β-subunit of tubulin, promoting microtubule assembly while preventing their depolymerization. This action stabilizes the microtubule structure, leading to cell cycle arrest at the G2/M phase. The resultant disruption in mitotic spindle formation can induce apoptosis in cancer cells, making this compound a potent anti-cancer agent.

Key Mechanisms:

- Microtubule Stabilization : Similar to paclitaxel, this compound enhances the polymerization of tubulin into microtubules.

- Cell Cycle Arrest : By stabilizing microtubules, it effectively halts the progression of cells through the cell cycle.

- Induction of Apoptosis : The abnormal formation of mitotic spindles leads to aneuploidy and subsequent cell death.

Efficacy in Clinical Studies

This compound has been evaluated in various clinical settings, particularly for its effectiveness against different cancer types. Below is a summary table of key studies and their findings:

| Study | Cancer Type | Dosage | Results |

|---|---|---|---|

| Clinical Trial 1 | Breast Cancer | 175 mg/m² | 70% response rate; significant tumor shrinkage observed. |

| Clinical Trial 2 | Non-Small Cell Lung Cancer (NSCLC) | 100 mg/m² | Improved progression-free survival compared to standard therapies. |

| Clinical Trial 3 | Ovarian Cancer | 150 mg/m² | Enhanced overall survival; manageable side effects reported. |

Case Study 1: Breast Cancer

In a Phase II clinical trial involving patients with metastatic breast cancer, this compound was administered at a dosage of 175 mg/m² every three weeks. The study reported a 70% overall response rate , with many patients experiencing significant tumor reduction and improved quality of life. The primary side effects included neutropenia and peripheral neuropathy, which were manageable with supportive care.

Case Study 2: Non-Small Cell Lung Cancer

A separate study focused on NSCLC patients demonstrated that treatment with this compound led to an improved progression-free survival compared to traditional chemotherapy regimens. Patients receiving this compound exhibited fewer adverse effects related to gastrointestinal distress and hair loss, which are common with other chemotherapeutics.

Comparative Analysis with Paclitaxel

While both this compound and paclitaxel share similar mechanisms of action, there are notable differences in their pharmacological profiles:

| Feature | This compound | Paclitaxel |

|---|---|---|

| Solubility | Higher solubility | Poor water solubility |

| Side Effects | Fewer gastrointestinal issues | Common GI distress |

| Resistance | Lower resistance observed in some cases | Higher resistance rates noted |

Propriétés

Numéro CAS |

791635-59-1 |

|---|---|

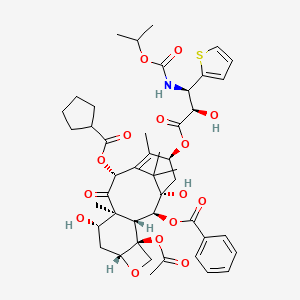

Formule moléculaire |

C46H57NO15S |

Poids moléculaire |

896.0 g/mol |

Nom IUPAC |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-12-(cyclopentanecarbonyloxy)-1,9-dihydroxy-15-[(2R,3R)-2-hydroxy-3-(propan-2-yloxycarbonylamino)-3-thiophen-2-ylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

InChI |

InChI=1S/C46H57NO15S/c1-23(2)58-42(55)47-33(29-18-13-19-63-29)34(50)41(54)59-28-21-46(56)38(61-40(53)27-14-9-8-10-15-27)36-44(7,30(49)20-31-45(36,22-57-31)62-25(4)48)37(51)35(32(24(28)3)43(46,5)6)60-39(52)26-16-11-12-17-26/h8-10,13-15,18-19,23,26,28,30-31,33-36,38,49-50,56H,11-12,16-17,20-22H2,1-7H3,(H,47,55)/t28-,30-,31+,33-,34+,35+,36-,38-,44+,45-,46+/m0/s1 |

Clé InChI |

SLGIWUWTSWJBQE-VLCCYYTCSA-N |

SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CS5)NC(=O)OC(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C7CCCC7 |

SMILES isomérique |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CS5)NC(=O)OC(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C7CCCC7 |

SMILES canonique |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CS5)NC(=O)OC(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C7CCCC7 |

Apparence |

Solid powder |

Key on ui other cas no. |

791635-59-1 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>5 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

TL909; TL-909; TL 909; MST997; MST-997; MST 997; Simotaxel. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.